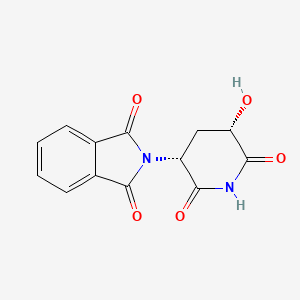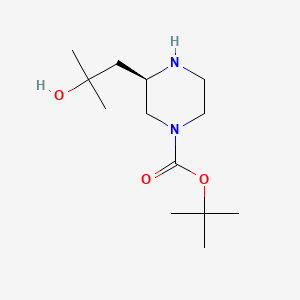
4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a methylated pyrazole group and a boronic acid derivative, making it a versatile molecule for further chemical modifications and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The initial step may involve the acylation of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 1-methylpyrazol-3-amine to yield the benzamide derivative.
The boronic acid derivative can be introduced using a boronic acid pinacol ester, which undergoes a Suzuki-Miyaura cross-coupling reaction with the benzamide intermediate. This reaction requires a palladium catalyst, typically palladium(II) acetate, and a base such as potassium carbonate, under an inert atmosphere and elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility. Purification steps, such as recrystallization or column chromatography, would be necessary to obtain the final product in high purity.
化学反应分析
Types of Reactions
4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The benzamide group can be oxidized to form the corresponding carboxylic acid.
Reduction: : The benzamide group can be reduced to form the corresponding amine.
Substitution: : The boronic acid derivative can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromic acid, and Dess-Martin periodinane.
Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: : Common nucleophiles include amines, alcohols, and thiols. The reaction conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: : 4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: : 4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: : Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its structural features make it suitable for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions allows for the creation of diverse analogs, which can be screened for biological activity.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism by which 4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
相似化合物的比较
Similar Compounds
4-Methyl-N-(1-methylpyrazol-3-yl)benzamide: : Similar structure but lacks the boronic acid derivative.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: : Similar structure but lacks the methylated pyrazole group.
N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: : Similar structure but lacks the methyl group on the benzamide core.
Uniqueness
The uniqueness of 4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide lies in its combination of the benzamide core, methylated pyrazole group, and boronic acid derivative. This combination provides a versatile platform for chemical modifications and biological applications, making it distinct from other similar compounds.
属性
分子式 |
C18H24BN3O3 |
|---|---|
分子量 |
341.2 g/mol |
IUPAC 名称 |
4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H24BN3O3/c1-12-7-8-13(16(23)20-15-9-10-22(6)21-15)11-14(12)19-24-17(2,3)18(4,5)25-19/h7-11H,1-6H3,(H,20,21,23) |
InChI 键 |
QBUKGOBVLHEOBJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3=NN(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


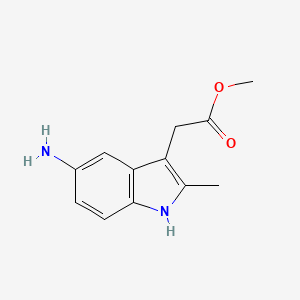

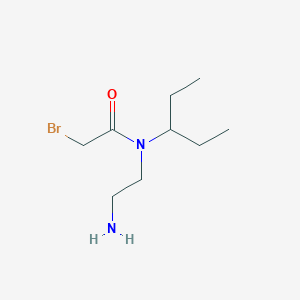
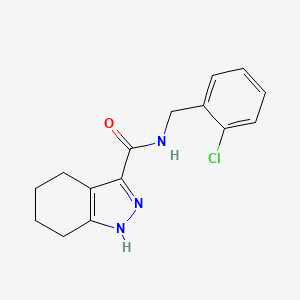
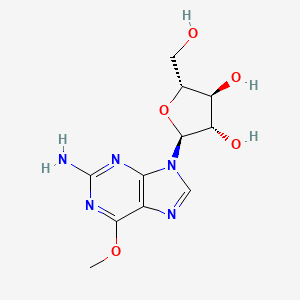
![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
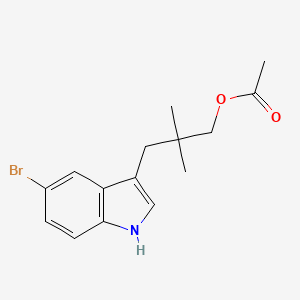
![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)

